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Abstract
AS1949490 is a potent and selective small-molecule inhibitor of SH2 domain-containing

inositol 5'-phosphatase 2 (SHIP2). By competitively inhibiting SHIP2, AS1949490 modulates

critical intracellular signaling pathways, primarily the insulin signaling cascade. This inhibition

leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell

membrane, resulting in enhanced downstream signaling through protein kinase B (Akt). The

downstream effects include increased glucose uptake and consumption in muscle cells and

suppression of gluconeogenesis in liver cells, highlighting its potential as a therapeutic agent

for type 2 diabetes. Additionally, AS1949490 has been shown to exert effects in the central

nervous system by promoting the stabilization of brain-derived neurotrophic factor (BDNF)

mRNA. This guide provides an in-depth overview of the mechanism of action of AS1949490,

supported by quantitative data, detailed experimental protocols, and visual diagrams of the

associated signaling pathways and experimental workflows.

Core Mechanism of Action: SHIP2 Inhibition
AS1949490 functions as a competitive inhibitor of SHIP2.[1][2] SHIP2 is a lipid phosphatase

that plays a crucial negative regulatory role in the insulin signaling pathway by

dephosphorylating the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3),

converting it to phosphatidylinositol (3,4)-bisphosphate (PIP2). By inhibiting SHIP2,

AS1949490 prevents the degradation of PIP3. This leads to an accumulation of PIP3 at the
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plasma membrane, which in turn serves as a docking site for pleckstrin homology (PH) domain-

containing proteins, most notably phosphoinositide-dependent kinase 1 (PDK1) and Akt (also

known as protein kinase B). The increased localization of Akt to the membrane facilitates its

phosphorylation by PDK1 and other kinases, leading to its full activation. Activated Akt then

phosphorylates a multitude of downstream substrates, orchestrating key cellular processes

such as glucose metabolism, cell growth, and survival.

Signaling Pathway Diagram
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Caption: Mechanism of AS1949490 in the insulin signaling pathway.
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Quantitative Data
The inhibitory activity and selectivity of AS1949490 have been characterized through various in

vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of AS1949490
Target Enzyme Species IC50 (µM) Ki (µM) Notes

SHIP2 Human 0.62[1][2] 0.44[1]
Competitive

inhibitor.

SHIP2 Mouse 0.34[1] -

SHIP1 Human 13 -

Demonstrates

~21-fold

selectivity for

SHIP2 over

SHIP1.

PTEN Human >50 -
No significant

inhibition.

Synaptojanin Human >50 -
No significant

inhibition.

Myotubularin Human >50 -
No significant

inhibition.

Table 2: Cellular and In Vivo Effects of AS1949490

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b605608?utm_src=pdf-body
https://www.benchchem.com/product/b605608?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19694723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2765606/
https://pubmed.ncbi.nlm.nih.gov/19694723/
https://pubmed.ncbi.nlm.nih.gov/19694723/
https://www.benchchem.com/product/b605608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental System Treatment Effect

L6 Myotubes
0-16 µM AS1949490 for 15

min

Dose-dependent increase in

insulin-induced Akt

phosphorylation.[1]

L6 Myotubes 0-10 µM AS1949490 for 48 h
Increased glucose

consumption and uptake.[1]

FAO Hepatocytes 0-10 µM AS1949490 for 24 h
Suppression of

gluconeogenesis.[1]

Normal ICR Mice
300 mg/kg AS1949490 (single

oral dose)

Inhibition of gluconeogenic

gene expression in the liver.[1]

Diabetic db/db Mice
300 mg/kg AS1949490

(chronic treatment)

Significantly lowered plasma

glucose and improved glucose

intolerance.[1]

Cultured Cortical Neurons 1-30 µM AS1949490

Promotes PKC-dependent

stabilization of BDNF mRNA.

[3]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

mechanism of action of AS1949490.

SHIP2 Phosphatase Assay (Malachite Green)
This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic

phosphate from a substrate.

Reagents: Recombinant human SHIP2, Ins(1,3,4,5)P4 substrate, assay buffer (e.g., 50 mM

Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT), AS1949490, Malachite Green

solution.

Procedure:

Prepare serial dilutions of AS1949490 in the assay buffer.
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In a 96-well plate, add 10 µL of the AS1949490 dilution, 20 µL of recombinant SHIP2

enzyme, and 10 µL of assay buffer.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 10 µL of the Ins(1,3,4,5)P4 substrate.

Incubate the reaction at 37°C for 30 minutes.

Stop the reaction and detect the released phosphate by adding 100 µL of Malachite Green

solution.

After a 15-minute color development period at room temperature, measure the

absorbance at 620-660 nm.

Calculate the IC50 value by fitting the data to a dose-response curve.

Akt Phosphorylation Assay (Western Blot)
This method is used to determine the level of Akt activation in response to AS1949490
treatment in cell culture.

Cell Line: L6 myotubes.

Reagents: DMEM, fetal bovine serum (FBS), insulin, AS1949490, lysis buffer (e.g., RIPA

buffer with protease and phosphatase inhibitors), primary antibodies (anti-phospho-Akt

Ser473, anti-total-Akt), HRP-conjugated secondary antibody, ECL substrate.

Procedure:

Culture L6 myoblasts in DMEM with 10% FBS until confluent, then differentiate into

myotubes in DMEM with 2% FBS.

Serum-starve the myotubes for 4-6 hours.

Pre-treat the cells with various concentrations of AS1949490 for 15 minutes.

Stimulate the cells with 1 nM insulin for 10 minutes.
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Wash the cells with ice-cold PBS and lyse with lysis buffer.

Determine protein concentration of the lysates using a BCA assay.

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at

4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detect the signal using an ECL substrate and an imaging system.

Strip the membrane and re-probe with an antibody for total Akt as a loading control.

Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.

Cell Line: L6 myotubes.

Reagents: AS1949490, insulin, Krebs-Ringer-HEPES (KRH) buffer, 2-deoxy-[3H]-glucose

(radioactive) or 2-NBDG (fluorescent).

Procedure:

Differentiate L6 myotubes in a 24-well plate.

Treat cells with AS1949490 (e.g., 10 µM) for 48 hours.

Wash cells with KRH buffer and incubate in KRH buffer with or without 100 nM insulin for

30 minutes.

Add 2-deoxy-[3H]-glucose and incubate for 10 minutes.

Stop the uptake by washing the cells rapidly with ice-cold PBS.
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Lyse the cells with 0.1 M NaOH.

Measure the radioactivity in the lysate using a scintillation counter.

Normalize the glucose uptake to the total protein content of each well.

Gluconeogenesis Assay
This assay measures the production of glucose from non-carbohydrate precursors in

hepatocytes.

Cell Line: FAO rat hepatoma cells.

Reagents: AS1949490, insulin, gluconeogenesis buffer (glucose-free DMEM containing

sodium lactate and sodium pyruvate), glucose assay kit.

Procedure:

Culture FAO cells to confluence in a 12-well plate.

Treat the cells with AS1949490 and insulin for 24 hours.

Wash the cells with PBS and incubate in gluconeogenesis buffer for 6 hours.

Collect the medium and measure the glucose concentration using a commercially

available glucose assay kit.

Normalize the glucose production to the total protein content.

Experimental and Logical Workflows
Drug Discovery and Characterization Workflow
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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